

# In Vitro Characterization of CCT241736: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCT241736 |           |
| Cat. No.:            | B606547   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, developed for the treatment of Acute Myeloid Leukemia (AML).[1][2][3][4] [5] This technical guide provides an in-depth overview of the in vitro characterization of CCT241736, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The presented data underscores the compound's potency against wild-type and mutant forms of FLT3, its activity in AML cell lines, and its metabolic profile, providing a comprehensive resource for researchers in oncology and drug development.

## **Biochemical Activity and Kinase Profiling**

**CCT241736** demonstrates potent inhibitory activity against its primary targets, FLT3 and Aurora kinases. Its biochemical profile has been extensively characterized to determine its potency and selectivity.

#### **Potency Against Target Kinases**

The inhibitory potency of **CCT241736** was determined against wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. The dissociation constants (Kd) and IC50 values highlight the compound's high affinity for these key oncogenic drivers.



| Target Kinase    | Assay Type | Value (nM) |
|------------------|------------|------------|
| FLT3 (Wild-Type) | Kd         | 6.2        |
| FLT3-ITD         | Kd         | 38         |
| FLT3-D835Y       | Kd         | 14         |
| Aurora A         | Kd         | 7.5        |
| Aurora B         | Kd         | 48         |
| Aurora A         | IC50       | 38         |

Data compiled from multiple sources[1][6][7].

## **Kinase Selectivity Profile**

To assess its specificity, **CCT241736** was profiled against a broad panel of kinases. While demonstrating potent inhibition of FLT3 and Aurora kinases, some off-target activity was observed at higher concentrations.[7]

| Off-Target Kinase | Percent Control at 1 μM |
|-------------------|-------------------------|
| FLT1              | 0.3                     |
| JAK2              | 1.3                     |
| RET               | 1.8                     |
| PDGFRB            | 4                       |

Data from KINOMEScan technology[7].

# **Cell-Based Activity**

The anti-proliferative activity of **CCT241736** has been evaluated in various human cancer cell lines, particularly those relevant to AML.

#### **Anti-Proliferative Activity in AML Cell Lines**



**CCT241736** effectively inhibits the growth of AML cell lines harboring the FLT3-ITD mutation, a common driver of the disease.[1][6] It also demonstrates activity in quizartinib-resistant cell lines, suggesting its potential to overcome clinical resistance.[2][3][4][5]

| Cell Line   | Genotype              | GI50 (μM) |
|-------------|-----------------------|-----------|
| MOLM-13     | FLT3-ITD+             | 0.1       |
| MV4-11      | FLT3-ITD+             | 0.29      |
| MOLM-13-RES | Quizartinib-Resistant | 0.18      |
| KG-1a       | FLT3-WT               | 1         |

GI50 values represent the concentration required to inhibit cell growth by 50%[6].

#### **Activity in Other Cancer Cell Lines**

The dual-targeting mechanism of **CCT241736** also confers anti-proliferative activity in other cancer cell lines, such as colon carcinoma.[1][7]

| Cell Line | Cancer Type           | GI50 (μM) |
|-----------|-----------------------|-----------|
| HCT116    | Human Colon Carcinoma | 0.300     |
| SW620     | Human Colon Carcinoma | 0.283     |

Data compiled from multiple sources[1][7].

# In Vitro Metabolism and Pharmacokinetic Properties

The metabolic stability and potential for drug-drug interactions of **CCT241736** have been assessed in vitro.

#### **Metabolic Stability**

The intrinsic clearance (CLint) of **CCT241736** was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo metabolic fate.[1][8][9]



| Species | Liver Microsomes<br>(µl/min/mg protein) | Hepatocytes (μl/min/106 cells) |
|---------|-----------------------------------------|--------------------------------|
| Human   | <10                                     | <1-10                          |
| Mouse   | 53                                      | 91                             |
| Rat     | <10                                     | <1-10                          |
| Dog     | <10                                     | <1-10                          |
| Minipig | <10                                     | <1-10                          |

**CCT241736** exhibits low clearance in human, rat, dog, and minipig models, but significantly higher clearance in mice[1][8].

#### **Cytochrome P450 Inhibition**

**CCT241736** was screened against a panel of major cytochrome P450 (CYP) enzymes to assess its potential for drug-drug interactions. The compound showed no significant inhibition of the tested isoforms.[1][6]

| CYP Isoform | IC50 (μM) |
|-------------|-----------|
| CYP1A2      | >10       |
| CYP2A6      | >10       |
| CYP2C9      | >10       |
| CYP2C19     | >10       |
| CYP2D6      | >10       |
| CYP3A4      | >10       |

These results suggest a low potential for **CCT241736** to cause clinically relevant drug-drug interactions mediated by these CYP enzymes[1][6].

# **Signaling Pathways and Mechanism of Action**



**CCT241736** exerts its anti-cancer effects by inhibiting key signaling pathways downstream of FLT3 and Aurora kinases.



Click to download full resolution via product page

FLT3 Signaling Inhibition by CCT241736.





Click to download full resolution via product page

Aurora Kinase Inhibition by CCT241736.

#### **Experimental Protocols**

The following are detailed methodologies for key in vitro experiments used to characterize **CCT241736**.

### **Biochemical Kinase Assays (Z'-LYTE Assay)**

This assay determines the IC50 values of **CCT241736** against target kinases.

- Reagents and Materials: Recombinant human kinases, corresponding kinase-specific peptide substrates, ATP, Z'-LYTE Kinase Assay Kit (Invitrogen), and CCT241736.
- Procedure:



- Prepare a serial dilution of CCT241736 in DMSO.
- In a 384-well plate, add the kinase, peptide substrate, and CCT241736 dilution.
- Initiate the kinase reaction by adding ATP at a concentration equal to the Km apparent for each kinase.
- Incubate at room temperature for a specified time.
- Add the development reagent from the Z'-LYTE kit to stop the reaction and generate a fluorescent signal.
- Measure the fluorescence using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of CCT241736 and determine the IC50 value by fitting the data to a four-parameter logistic curve.



Click to download full resolution via product page

Z'-LYTE Kinase Assay Workflow.

#### **Cell Proliferation Assay (MTS Assay)**

This assay measures the effect of **CCT241736** on the viability and proliferation of cancer cell lines.[4][6]

- Reagents and Materials: Cancer cell lines, appropriate cell culture medium, 96-well plates,
   CCT241736, and CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).
- Procedure:



- Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of CCT241736 or DMSO as a vehicle control.
- Incubate the plates for 72 hours.
- Add the MTS reagent to each well and incubate for 1-4 hours.
- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine
  the percentage of cell viability. Calculate the GI50 value by plotting the percent viability
  against the log concentration of CCT241736 and fitting the data to a sigmoidal doseresponse curve.

#### In Vitro Metabolism Assay (Liver Microsomes)

This assay assesses the metabolic stability of CCT241736.[1][7]

- Reagents and Materials: Pooled human or animal liver microsomes, CCT241736, NADPH, UDPGA, MgCl2, and phosphate-buffered saline (PBS).
- Procedure:
  - Prepare a reaction mixture containing liver microsomes, PBS, and MgCl2.
  - Add CCT241736 to the reaction mixture.
  - Initiate the metabolic reaction by adding NADPH and UDPGA.
  - Incubate the mixture at 37°C.
  - Take samples at various time points (e.g., 0 and 30 minutes) and quench the reaction with a suitable solvent (e.g., acetonitrile).
  - Analyze the remaining concentration of CCT241736 in the samples using LC-MS/MS.



 Data Analysis: Determine the percentage of CCT241736 remaining at each time point compared to the 0-minute sample. Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

#### Conclusion

The in vitro characterization of **CCT241736** demonstrates its potent and dual inhibitory activity against FLT3 and Aurora kinases. It exhibits strong anti-proliferative effects in relevant AML cell lines, including those with resistance to other FLT3 inhibitors. The compound possesses a favorable in vitro metabolic profile in human-relevant models and a low potential for CYP-mediated drug-drug interactions. This comprehensive in vitro dataset supports the continued investigation of **CCT241736** as a promising therapeutic agent for AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of the dual FLT-3/Aurora kinase inhibitor CCT241736 in preclinical and human in vitro models: Implication for the choice of toxicology species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [In Vitro Characterization of CCT241736: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606547#in-vitro-characterization-of-cct241736]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com